![molecular formula C13H19NO B1382843 {1-[Benzyl(methyl)amino]cyclobutyl}methanol CAS No. 1803570-49-1](/img/structure/B1382843.png)
{1-[Benzyl(methyl)amino]cyclobutyl}methanol
Vue d'ensemble
Description
“{1-[Benzyl(methyl)amino]cyclobutyl}methanol” is a chemical compound that belongs to the class of cyclic amines. It has a molecular formula of C13H19NO and a molecular weight of 205.30 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the search results. It is known that it has a molecular weight of 205.30 , but other properties like boiling point, storage conditions, and more were not found.Applications De Recherche Scientifique
Catalysis and Chemical Reactions
Catalyst for Huisgen 1,3-Dipolar Cycloadditions : A tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, related in structure to "{1-[Benzyl(methyl)amino]cyclobutyl}methanol", is used in forming a complex with CuCl. This complex is an effective catalyst for Huisgen 1,3-dipolar cycloadditions, offering low catalyst loadings, short reaction times, and compatibility with various groups (Ozcubukcu et al., 2009).
N-Methylation of Amines and Transfer Hydrogenation : Methanol serves as both a hydrogen source and C1 synthon in the N-methylation of amines, using relatively inexpensive RuCl3.xH2O as a catalyst. This method is compatible with various amines and has been used in synthesizing pharmaceutical agents like venlafaxine and imipramine (Sarki et al., 2021).
Direct N-Monomethylation of Aromatic Primary Amines : Involving a similar compound to "this compound", this method uses methanol as a methylating agent. It demonstrates broad substrate scope and excellent selectivities (Li et al., 2012).
Formation of Cyclobutyl Rings in Solid-State Photochemistry : The formation of cyclobutane rings, a key strategy in potential drug development, has been explored through photocycloaddition reactions involving compounds like S,S-dioxobenzothiophene-2-methanol. This process is significant for creating constrained structures found in many pharmaceuticals (O'Hara et al., 2019).
Hydroacylation of Methanol with Alkenes : In a Rhodium(I)-catalyzed process, methanol undergoes hydroacylation with alkenes, forming dialkyl ketones. This process involves N-methylation and dehydrogenation steps, demonstrating the versatility of methanol in organic synthesis (Jo et al., 2008).
Methanol as a Building Block and Solvent
Methanol in Organic Synthesis : Methanol is a key ingredient in various chemical synthesis processes due to its role as a hydrogen source and C1 synthon. It finds applications in the synthesis of complex chemical structures and as a clean-burning fuel (Dalena et al., 2018).
Methanol in Photocatalysis : Methanol plays a crucial role in the N-methylation of amines under UV-vis light irradiation, showcasing its application in photocatalytic synthesis processes (Tsarev et al., 2015).
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that benzyl and methyl groups can participate in various chemical reactions such as nucleophilic substitution and free radical reactions . These reactions could potentially lead to changes in the target molecules, altering their function.
Biochemical Pathways
Methanol, a component of the compound, is known to be metabolized in several pathways, including the ribulose monophosphate (rump) pathway, the dihydroxyacetone (dha) pathway, the calvin-benson-bassham (cbb) cycle, and the serine cycle .
Pharmacokinetics
Similar compounds are known to be absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been known to cause various biological effects, such as inhibition of development and acute lethality in certain organisms .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of {1-[Benzyl(methyl)amino]cyclobutyl}methanol. For instance, the activity of similar compounds has been found to vary with the applied stage in certain organisms .
Propriétés
IUPAC Name |
[1-[benzyl(methyl)amino]cyclobutyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-14(13(11-15)8-5-9-13)10-12-6-3-2-4-7-12/h2-4,6-7,15H,5,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRHWFYFTZEREF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2(CCC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


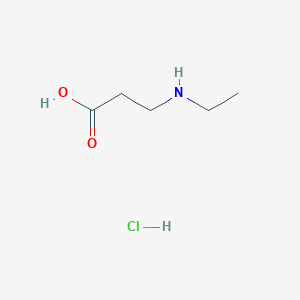
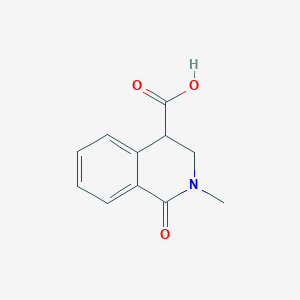
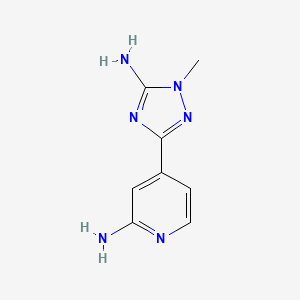
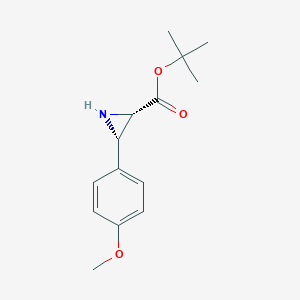

![Tert-butyl 2-[(azepan-4-yl)(methyl)amino]acetate](/img/structure/B1382767.png)
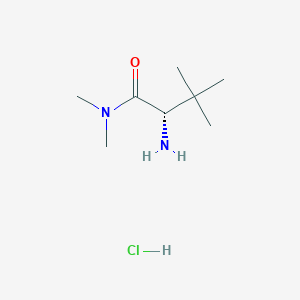
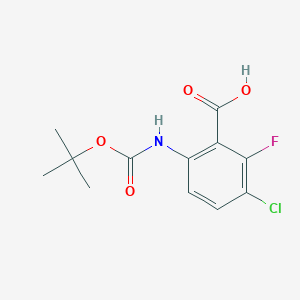

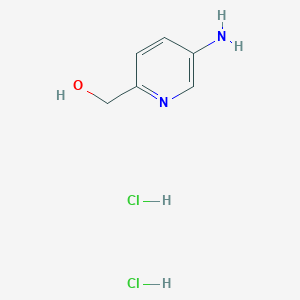

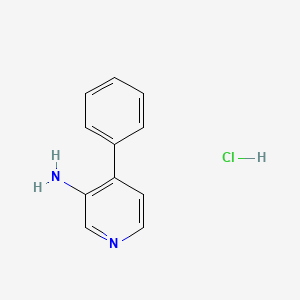
![[5-(4-Bromo-phenyl)-4H-[1,2,4]triazol-3-yl]-acetic acid hydrochloride](/img/structure/B1382781.png)

